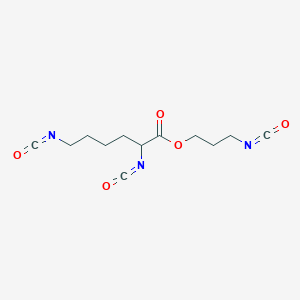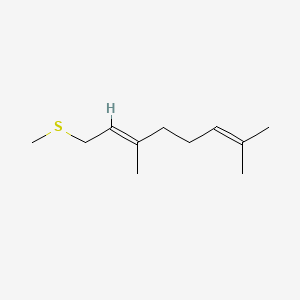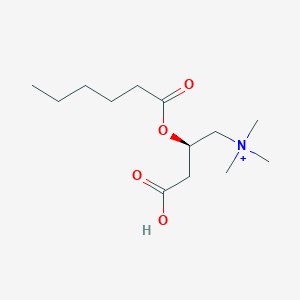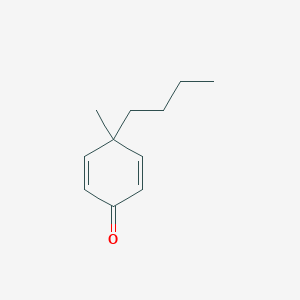
3-Isocyanatopropyl N~2~,N~6~-bis(oxomethylidene)lysinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate: is a chemical compound that features an isocyanate group attached to a propyl chain, which is further connected to a lysinate moiety with bis(oxomethylidene) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate typically involves the reaction of 3-isocyanatopropylamine with N2,N~6~-bis(oxomethylidene)lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For substitution reactions to form ureas.
Alcohols: For substitution reactions to form carbamates.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Biochemistry: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially inhibiting their function or altering their activity. The pathways involved may include:
Covalent Bond Formation: With amino groups in proteins, leading to enzyme inhibition.
Polymerization: Forming cross-linked networks in materials applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: A similar compound with a trimethoxysilane group instead of the lysinate moiety.
3-Isocyanatopropyltriethoxysilane: Another similar compound with a triethoxysilane group.
Uniqueness
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate is unique due to its lysinate moiety, which imparts distinct properties and potential biological activity. This makes it particularly interesting for applications in biochemistry and medicine, where its interactions with biological molecules can be leveraged for therapeutic purposes.
Eigenschaften
CAS-Nummer |
69878-16-6 |
|---|---|
Molekularformel |
C12H15N3O5 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
3-isocyanatopropyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C12H15N3O5/c16-8-13-5-2-1-4-11(15-10-18)12(19)20-7-3-6-14-9-17/h11H,1-7H2 |
InChI-Schlüssel |
IJQNXPNUXPJSBH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=C=O)CC(C(=O)OCCCN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)
![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)



![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)

![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
